3-Fluoro-1-oxa-7-azaspiro[4.5]decane
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Overview
Description
3-Fluoro-1-oxa-7-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom within a spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a fluorinated precursor and a spirocyclic amine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it suitable for producing the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-oxa-7-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-Fluoro-1-oxa-7-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different biological activities.
1-Oxa-7-thia-4-azaspiro[4.5]decane: Contains sulfur in the spiro ring, leading to different chemical properties.
Uniqueness
3-Fluoro-1-oxa-7-azaspiro[4.5]decane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14FNO |
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Molecular Weight |
159.20 g/mol |
IUPAC Name |
3-fluoro-1-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(11-5-7)2-1-3-10-6-8/h7,10H,1-6H2 |
InChI Key |
CZKSNVGRYAVOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CO2)F)CNC1 |
Origin of Product |
United States |
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